

Application Notes and Protocols: Angiogenesis Inhibitor 6

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Compound of Interest

Compound Name: Angiogenesis inhibitor 6

Cat. No.: B15583939

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Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2] Angiogenesis inhibitors are compounds that interfere with this process and are a key area of research in cancer therapy.[3][4] **Angiogenesis inhibitor 6** (also known as Compound 8) is a non-tyrosine kinase inhibitor with demonstrated antiangiogenic and antitumor properties.[5] These application notes provide detailed protocols for the reconstitution, storage, and in vitro evaluation of **Angiogenesis inhibitor 6**.

Product Information

Property	Value
Product Name	Angiogenesis inhibitor 6
Alternative Name	Compound 8
CAS Number	2752466-36-5
Molecular Formula	C14H17NO3
Appearance	Solid
Mechanism of Action	Non-tyrosine kinase inhibitor

Reconstitution and Storage

Proper reconstitution and storage of **Angiogenesis inhibitor 6** are crucial for maintaining its biological activity. The following guidelines are recommended as a starting point. Optimization may be required based on experimental needs.

Reconstitution Protocol

It is recommended to reconstitute the lyophilized **Angiogenesis inhibitor 6** in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO).

Table 1: Reconstitution Guide

Mass of Compound	Volume of DMSO for 10 mM Stock	Final Concentration
1 mg	0.404 mL	10 mM
5 mg	2.02 mL	10 mM
10 mg	4.04 mL	10 mM

Procedure:

- Briefly centrifuge the vial to ensure all powder is at the bottom.
- Add the calculated volume of DMSO to the vial.
- Gently vortex or sonicate to ensure the compound is fully dissolved.

Storage Conditions

Table 2: Storage Recommendations

Form	Storage Temperature	Shelf Life (Recommended)	Notes
Lyophilized Powder	-20°C	As specified by the manufacturer	Protect from moisture and light.
Reconstituted Stock Solution (in DMSO)	-20°C or -80°C	Up to 6 months	Aliquot to avoid repeated freeze-thaw cycles. Protect from light.

Experimental Protocols

The following are general protocols for common in vitro angiogenesis assays. The suggested concentrations of **Angiogenesis inhibitor 6** are starting points and should be optimized for your specific cell type and experimental conditions.

Endothelial Cell Tube Formation Assay

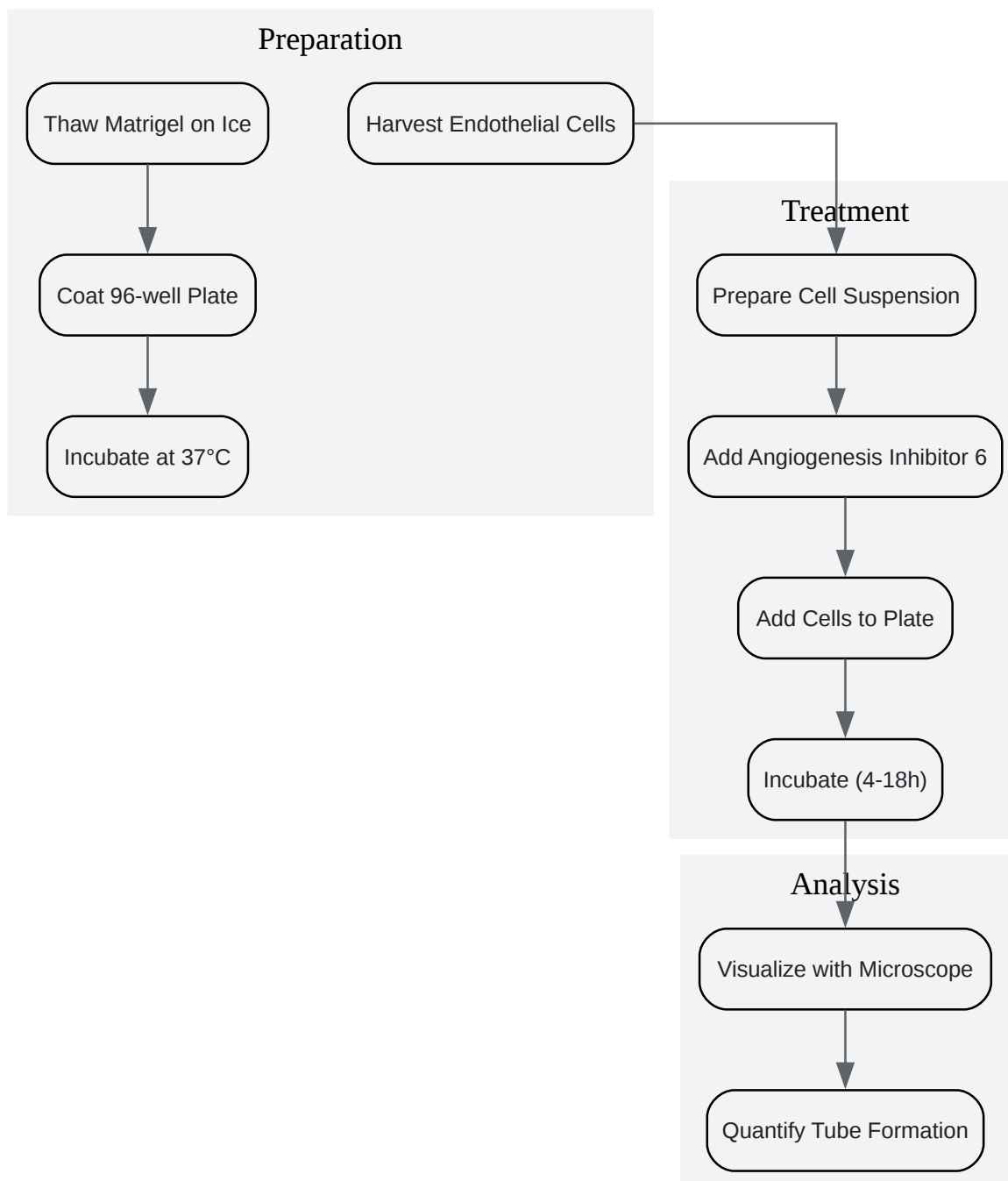
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

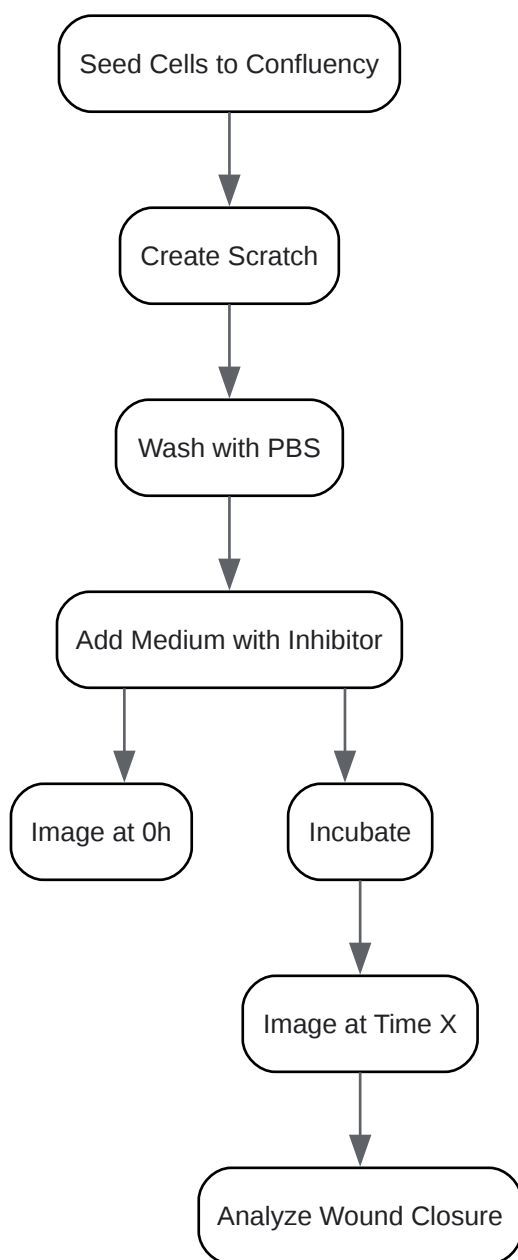
Protocol:

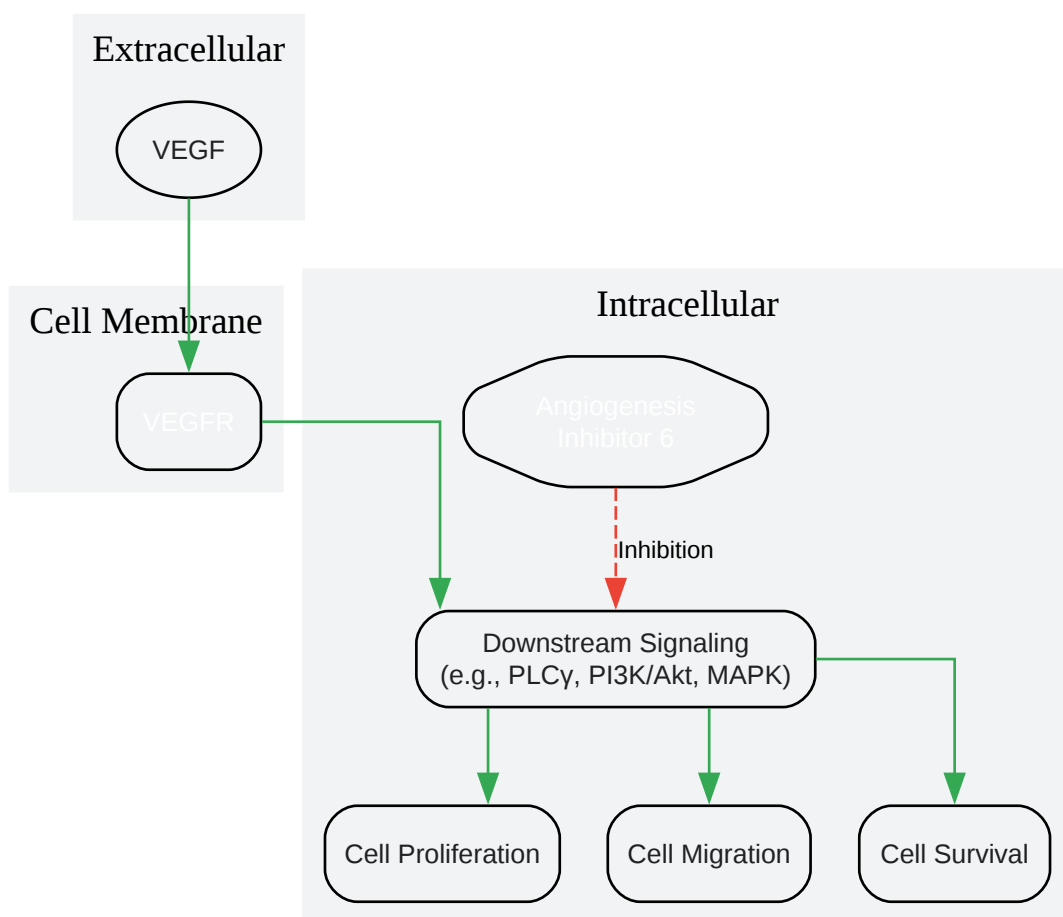
- Thaw basement membrane matrix (e.g., Matrigel®) on ice overnight.
- Coat a 96-well plate with 50 µL of the cold basement membrane matrix and incubate at 37°C for 30-60 minutes to allow for solidification.
- Harvest endothelial cells (e.g., HUVECs) and resuspend in complete medium.
- Prepare a cell suspension containing $1-2 \times 10^5$ cells/mL.
- Add **Angiogenesis inhibitor 6** to the cell suspension at various final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO).
- Add 100 µL of the cell suspension to each well of the coated 96-well plate.

- Incubate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
- Visualize and quantify tube formation using a microscope. The total tube length and number of branch points are common metrics for quantification.

Workflow for Tube Formation Assay







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